

# 4-Chlorobutanimidamide hydrochloride chemical structure and properties

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## Compound of Interest

	4-
Compound Name:	Chlorobutanimidamide;hydrochloride
	de
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An In-depth Technical Guide to 4-Chlorobutanimidamide Hydrochloride: Structure, Properties, and Synthetic Insights

## Introduction

4-Chlorobutanimidamide hydrochloride is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a reactive alkyl chloride and a basic imidamide (also known as amidine) group, making it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. The presence of the chlorine atom provides a convenient site for nucleophilic substitution, while the amidine functionality can participate in cyclization reactions to form various ring systems.

This guide provides a comprehensive overview of 4-chlorobutanimidamide hydrochloride, including its chemical structure, physicochemical properties, a plausible synthetic route with mechanistic considerations, and its potential applications as a synthetic intermediate. The

information presented herein is curated for researchers, scientists, and professionals in the field of drug discovery.

## Part 1: Chemical Structure and Physicochemical Properties

The chemical structure of 4-chlorobutanimidamide hydrochloride consists of a four-carbon chain substituted with a chlorine atom at the 4-position and an imidamide group at the 1-position. The imidamide group is protonated in the hydrochloride salt form.

Chemical Structure:

- IUPAC Name: 4-chlorobutanimidamide hydrochloride
- Molecular Formula: C<sub>4</sub>H<sub>10</sub>Cl<sub>2</sub>N<sub>2</sub>
- Canonical SMILES: C(CC(C(=N)N)Cl)Cl

A summary of the key physicochemical properties of 4-chlorobutanimidamide hydrochloride is presented in the table below. These values are estimated based on the properties of structurally similar compounds and computational predictions.

Property	Value	Reference
Molecular Weight	157.05 g/mol	(Calculated)
Appearance	White to off-white crystalline solid	(Expected)
Melting Point	Not available (likely >150 °C with decomposition)	(Expected)
Solubility	Soluble in water and polar protic solvents (e.g., ethanol, methanol). Insoluble in nonpolar organic solvents.	(Expected)
pKa	~11-12 (for the protonated amidine)	(Estimated)

## Part 2: Synthesis and Mechanistic Insights

A plausible and efficient synthesis of 4-chlorobutanimidamide hydrochloride can be achieved via the Pinner reaction, starting from the commercially available 4-chlorobutyronitrile. This classical method involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imidate hydrochloride, which is then reacted with ammonia to yield the desired amidine hydrochloride.

### Proposed Synthetic Pathway

The overall two-step synthesis is depicted below:

- **Step 1: Formation of the Pinner Salt (Imidate Hydrochloride)** 4-chlorobutyronitrile is reacted with anhydrous ethanol in the presence of dry hydrogen chloride gas to form ethyl 4-chlorobutanimidate hydrochloride.
- **Step 2: Aminolysis to form the Amidine Hydrochloride** The resulting imidate hydrochloride is treated with ammonia (typically as a solution in an alcohol) to yield 4-chlorobutanimidamide hydrochloride.

### Experimental Protocol: Synthesis of 4-Chlorobutanimidamide Hydrochloride

Materials:

- 4-chlorobutyronitrile
- Anhydrous ethanol
- Dry hydrogen chloride gas
- Anhydrous diethyl ether
- Ammonia solution (e.g., 7N in methanol)

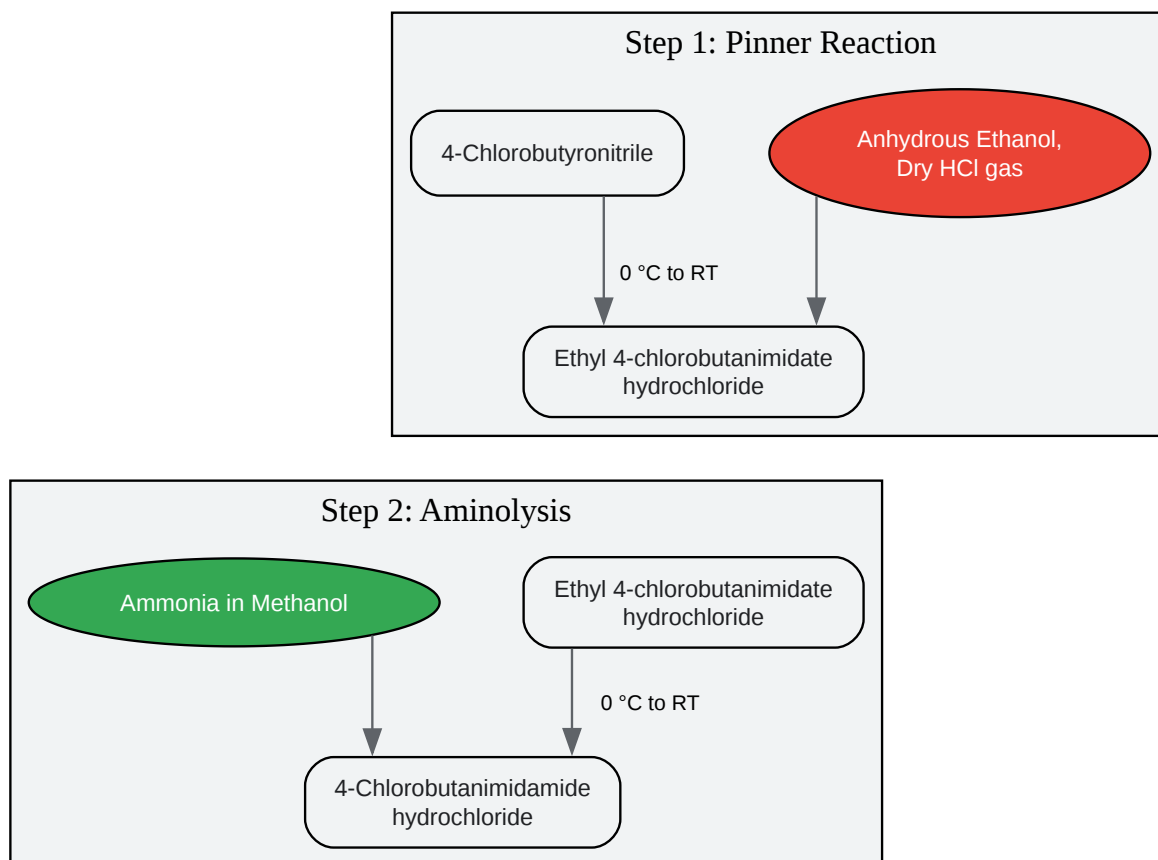
Step-by-Step Methodology:

- Preparation of the Pinner Salt: a. A solution of 4-chlorobutyronitrile (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. b. The solution is cooled to 0 °C in an ice bath. c. Dry hydrogen chloride gas is bubbled through the stirred solution until saturation. The reaction is exothermic and should be maintained at 0-5 °C. d. After saturation, the flask is sealed and allowed to stand at room temperature for 24-48 hours, during which the imidate hydrochloride salt typically precipitates. e. The precipitated solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield ethyl 4-chlorobutanimidate hydrochloride.
- Formation of 4-Chlorobutanimidamide Hydrochloride: a. The dried ethyl 4-chlorobutanimidate hydrochloride (1 equivalent) is suspended in anhydrous ethanol in a clean, dry flask. b. The suspension is cooled to 0 °C. c. A solution of ammonia in methanol (2-3 equivalents) is added dropwise to the stirred suspension. d. The reaction mixture is stirred at room temperature for 12-24 hours. e. The solvent is removed under reduced pressure. f. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford pure 4-chlorobutanimidamide hydrochloride.

## Causality Behind Experimental Choices:

- Anhydrous Conditions: The Pinner reaction is sensitive to moisture, as water can hydrolyze the nitrile and the intermediate imidate, leading to the formation of amides and esters as byproducts. Therefore, the use of anhydrous solvents and reagents is crucial for obtaining a good yield of the desired product.
- Use of HCl gas: Hydrogen chloride acts as both a catalyst and a reagent in the formation of the imidate. It protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by the alcohol.
- Ammonia in Methanol: Using a solution of ammonia in an alcohol for the aminolysis step provides a convenient and controlled way to introduce the ammonia nucleophile.

## Visualizing the Synthesis Workflow



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Caption: Synthetic workflow for 4-Chlorobutanimidamide hydrochloride.

## Part 3: Reactivity and Potential Applications in Drug Discovery

The synthetic utility of 4-chlorobutanimidamide hydrochloride stems from its two reactive functional groups. The primary alkyl chloride is a good electrophile for SN2 reactions, while the amidine group is a strong nucleophile and can also act as a binucleophile in cyclization reactions.

### Reactivity Profile

- **Nucleophilic Substitution at the Alkyl Chloride:** The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce the butanimidamide moiety into a target molecule.[1] This is a common strategy for linking a basic side chain to a core scaffold.
- **Cyclization Reactions involving the Amidine:** The amidine group is a key pharmacophore in many biologically active molecules and is also a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazines. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine ring.

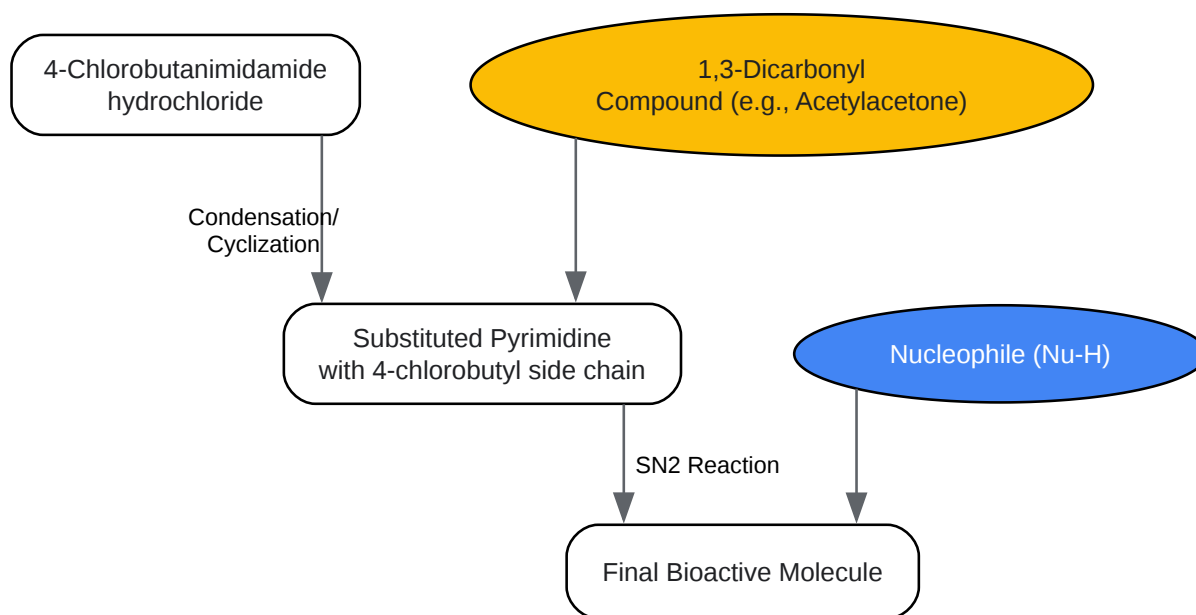
## Potential Applications in Drug Discovery

Given the prevalence of both alkyl chlorides and amidines as synthetic handles in pharmaceutical chemistry, 4-chlorobutanimidamide hydrochloride is a promising building block for the synthesis of novel drug candidates.[2][3] Its ability to introduce a flexible, basic side chain makes it particularly useful for targeting receptors and enzymes that have anionic binding pockets.

The chloro-substituent is a common feature in many FDA-approved drugs, where it can influence the pharmacokinetic and pharmacodynamic properties of the molecule.[2] The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a compound.

## Illustrative Application: Synthesis of a Hypothetical Bioactive Molecule

The following diagram illustrates a hypothetical application of 4-chlorobutanimidamide hydrochloride in the synthesis of a substituted pyrimidine, a common scaffold in medicinal chemistry.



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Caption: Potential use in heterocyclic synthesis and functionalization.

## Part 4: Safety and Handling

While specific toxicity data for 4-chlorobutanimidamide hydrochloride is not available, it should be handled with care, assuming it possesses hazards similar to other reactive alkyl chlorides and basic amines.

- Hazard Statements (Expected): Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[4][5]
- Precautionary Measures:
  - Handle in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
  - Avoid inhalation of dust and contact with skin and eyes.

- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (other than for salt formation).

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